3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
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Overview
Description
3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is a complex organic compound characterized by the presence of a chlorophenyl group, a furyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chlorobenzaldehyde and 2-furylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-methoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-hydroxyphenyl)propanamide
- 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-ethoxyphenyl)propanamide
- 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide
Uniqueness
3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
853312-53-5 |
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Molecular Formula |
C20H18ClNO3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-[5-(3-chlorophenyl)furan-2-yl]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H18ClNO3/c1-24-18-7-3-6-16(13-18)22-20(23)11-9-17-8-10-19(25-17)14-4-2-5-15(21)12-14/h2-8,10,12-13H,9,11H2,1H3,(H,22,23) |
InChI Key |
OVIXYGWJFTWHNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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